Curvicollide A
Description
Properties
Molecular Formula |
C26H40O5 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(3S,4S,5S)-3-[(1E,3E)-5-hydroxy-2,6-dimethyl-7-oxoocta-1,3-dienyl]-5-[(2E,4E)-6-(hydroxymethyl)deca-2,4-dien-2-yl]-4-methyloxolan-2-one |
InChI |
InChI=1S/C26H40O5/c1-7-8-11-22(16-27)12-9-10-18(3)25-20(5)23(26(30)31-25)15-17(2)13-14-24(29)19(4)21(6)28/h9-10,12-15,19-20,22-25,27,29H,7-8,11,16H2,1-6H3/b12-9+,14-13+,17-15+,18-10+/t19?,20-,22?,23-,24?,25+/m0/s1 |
InChI Key |
ILWNCKYWOXQWIB-FZPOLNTBSA-N |
Isomeric SMILES |
CCCCC(CO)/C=C/C=C(\C)/[C@@H]1[C@H]([C@@H](C(=O)O1)/C=C(\C)/C=C/C(C(C)C(=O)C)O)C |
Canonical SMILES |
CCCCC(CO)C=CC=C(C)C1C(C(C(=O)O1)C=C(C)C=CC(C(C)C(=O)C)O)C |
Synonyms |
curvicollide A |
Origin of Product |
United States |
Scientific Research Applications
Curvicollide A has garnered attention for its potential therapeutic applications due to its biological activity against various pathogens. Studies indicate that compounds within the curvicollide family exhibit significant effects on both fungal and parasitic organisms.
Antifungal Properties
This compound has shown promise as an antifungal agent. Research indicates that similar compounds, like curvicollide D, have demonstrated moderate antifungal activity against several plant pathogens, including:
- Botrytis cinerea
- Colletotrichum coccodes
- Magnaporthe oryzae
These studies report Minimum Inhibitory Concentration (MIC) values ranging from 100 to 200 µg/ml for curvicollide D, suggesting that this compound may exhibit comparable properties based on structural similarities .
Antiparasitic Effects
This compound's antiparasitic potential is highlighted by the activity of its analogs against Trypanosoma brucei, the causative agent of African sleeping sickness. Curvicollide D, a close relative, has been shown to inhibit transcription in T. brucei, leading to cell death with an IC50 value significantly lower than that observed in human cells . This selectivity suggests a promising therapeutic window for this compound in treating trypanosomiasis.
Case Studies and Research Findings
Preparation Methods
Western C1–C5 Aldol Segment
The western aldol fragment is synthesized via asymmetric Claisen rearrangement , leveraging a copper-box catalyst to establish the (2R,3S) configuration with >90% enantiomeric excess (ee). This step ensures precise stereocontrol at C2 and C3, critical for downstream diastereoselectivity.
Central C6–C14 γ-Lactol Ether
The γ-lactol core is constructed through a site-selective oxidation of a triol intermediate, followed by intramolecular cyclization. Diastereoselective reduction of an α,β-unsaturated ketone precursor using K-Selectride at −100°C achieves the requisite (6S,7R) configuration with >90% diastereoselectivity.
Eastern C15–C20 Polyketide Chain
A Julia–Kocienski olefination couples a sulfone-bearing eastern fragment with the central γ-lactol segment, introducing the Z-configured C14–C15 double bond. This method avoids epimerization at C15, a common issue in traditional Wittig reactions.
Key Synthetic Transformations
Cross-Metathesis for Diene Assembly
Olefin cross-metathesis (CM) using a Grubbs-II catalyst connects the western aldol and central γ-lactol segments, forming the C5–C8 1,3-diene. Optimized conditions (5 mol% catalyst, toluene, 40°C) yield an 85% conversion with minimal isomerization of the Z-alkene.
Table 1: Optimization of Cross-Metathesis Conditions
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Z/E Ratio |
|---|---|---|---|---|
| Grubbs-II | Toluene | 40 | 85 | 9:1 |
| Hoveyda-Grubbs | DCM | 25 | 72 | 7:1 |
Diastereoselective Reductions
The reduction of enone intermediates to install vicinal diols is achieved using K-Selectride under cryogenic conditions (−100°C). This protocol ensures >90% de for the C6–C7 stereocenters, pivotal for γ-lactol formation.
Asymmetric Claisen Rearrangement
A copper-box-catalyzed Claisen rearrangement of allyl vinyl ethers establishes the C2–C3 stereochemistry with 92% ee. The reaction proceeds via a chair-like transition state, validated by density functional theory (DFT) calculations.
Final Assembly and Structural Validation
Convergent Coupling
The ternary-convergent synthesis culminates in a Julia–Kocienski olefination between the eastern sulfone (C15–C20) and the central α,β-unsaturated aldehyde (C6–C14). Subsequent cross-metathesis with the western diene (C1–C5) furnishes the full carbon skeleton.
Lactol Cyclization and Methylation
Treatment of the linear precursor with pyridinium chlorochromate (PCC) induces selective oxidation of the C7 secondary alcohol to a ketone, followed by spontaneous cyclization to the γ-lactol. Methylation using methyl triflate completes the γ-lactol methyl ether motif of this compound.
Table 2: Key Spectroscopic Data for Synthetic this compound
| Position | δ<sup>13</sup>C (ppm) | δ<sup>1</sup>H (ppm) | Multiplicity |
|---|---|---|---|
| C6 | 72.4 | 4.21 | d (7.5 Hz) |
| C7 | 34.8 | 2.65 | m |
| OCH<sub>3</sub> | 56.1 | 3.38 | s |
Challenges and Innovations
Q & A
Basic Research Questions
Q. What are the validated methodologies for isolating and purifying Curvicollide A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography and HPLC. For purification, NMR and mass spectrometry are essential to confirm structural integrity. Researchers should optimize solvent gradients and column packing materials (e.g., silica gel, C18) based on polarity profiles . Documentation of retention times and spectroscopic data (e.g., -NMR chemical shifts) is critical for reproducibility .
Q. How can researchers design experiments to assess the biological activity of this compound in vitro?
- Methodological Answer : Standardize cell-based assays (e.g., cytotoxicity using MTT assays) with appropriate controls (positive/negative controls and solvent-only groups). Dose-response curves should span 3–5 logarithmic concentrations, and IC values must be calculated using software like GraphPad Prism. Ensure cell lines are authenticated (e.g., STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) are reported to contextualize results .
Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) for molecular formula confirmation, - and -NMR for functional group analysis, and X-ray crystallography for absolute stereochemistry. Cross-validate data with existing literature to identify discrepancies in peak assignments .
Advanced Research Questions
Q. How can contradictions in reported IC values of this compound across studies be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of experimental variables:
- Table 1 : Variables Affecting Bioactivity Data
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate reaction parameters:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) can identify optimal conditions. For example, a 10°C increase in temperature may reduce epimerization by 20% . Monitor reaction progress via TLC/MS and quench reactions at peak product concentration.
Q. How can researchers elucidate the mechanism of action of this compound at the molecular level?
- Methodological Answer : Use proteomics (e.g., SILAC labeling) to identify target proteins and CRISPR-Cas9 gene editing to validate pathways. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to putative targets like kinases or GPCRs. Cross-reference with transcriptomic data (RNA-seq) to confirm pathway enrichment .
Guidelines for Data Integrity and Reproducibility
- Data Contradiction Analysis : Apply triangulation by comparing results across assays (e.g., enzymatic vs. cell-based assays) and leverage open-source platforms (e.g., PubChem) to share raw data for peer validation .
- Ethical Considerations : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
